![molecular formula C19H15FN4O2S B2486808 N-[(4-Fluorphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-sulfonamid CAS No. 1251704-97-8](/img/structure/B2486808.png)
N-[(4-Fluorphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolo-pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazole ring and sulfonamide group in its structure contributes to its pharmacological potential.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival . This results in the inhibition of cancer cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signaling pathways of its target kinases. For instance, c-Met and VEGFR-2 are involved in several key cellular processes, including cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell growth, given its potential inhibitory activity against c-Met and VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancers where these kinases are overexpressed or mutated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable pyridine derivative under acidic or basic conditions to yield the desired triazolo-pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triazolo[4,3-a]pyrazine derivatives
- Triazolo[3,4-b]thiadiazine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of the triazole ring and sulfonamide group, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-16-8-6-15(7-9-16)12-24(17-4-2-1-3-5-17)27(25,26)18-10-11-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVPOZSRAHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
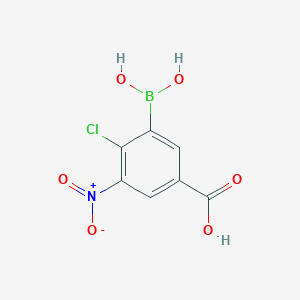
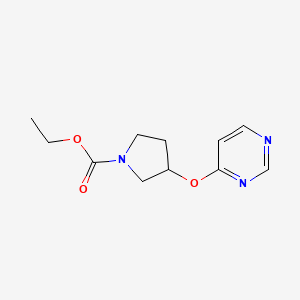
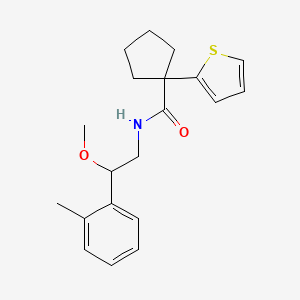

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2486735.png)
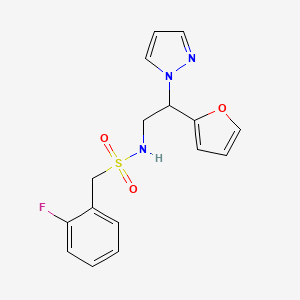
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)
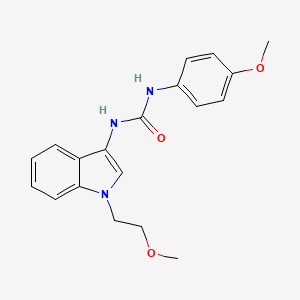
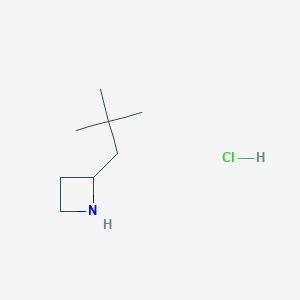
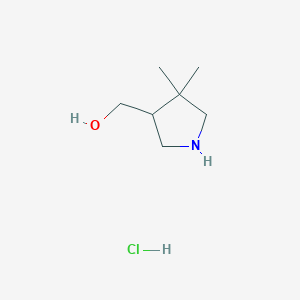
![3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2486744.png)

